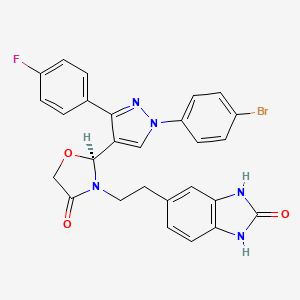![molecular formula C12H13BrO2 B13906803 Methyl 2-[(1R)-6-bromoindan-1-YL]acetate](/img/structure/B13906803.png)
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol . It is a derivative of indan, a bicyclic hydrocarbon, and features a bromine atom at the 6-position of the indan ring. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate typically involves the esterification of 6-bromoindan-1-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted indan derivatives.
Reduction: Formation of 6-bromoindan-1-ylmethanol.
Oxidation: Formation of 6-bromoindan-1-acetic acid.
Aplicaciones Científicas De Investigación
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(1R)-6-bromoindan-1-YL]acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(1R)-6-chloroindan-1-YL]acetate
- Methyl 2-[(1R)-6-fluoroindan-1-YL]acetate
- Methyl 2-[(1R)-6-iodoindan-1-YL]acetate
Uniqueness
Methyl 2-[(1R)-6-bromoindan-1-YL]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Propiedades
Fórmula molecular |
C12H13BrO2 |
|---|---|
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
methyl 2-[(1R)-6-bromo-2,3-dihydro-1H-inden-1-yl]acetate |
InChI |
InChI=1S/C12H13BrO2/c1-15-12(14)6-9-3-2-8-4-5-10(13)7-11(8)9/h4-5,7,9H,2-3,6H2,1H3/t9-/m1/s1 |
Clave InChI |
GQPHMSGOJSRIHV-SECBINFHSA-N |
SMILES isomérico |
COC(=O)C[C@H]1CCC2=C1C=C(C=C2)Br |
SMILES canónico |
COC(=O)CC1CCC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


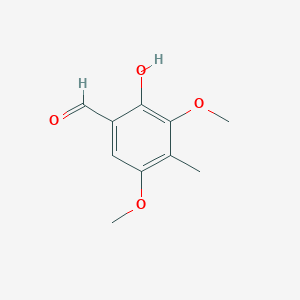

![methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate](/img/structure/B13906740.png)

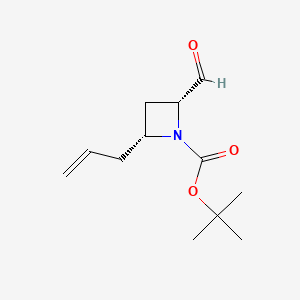
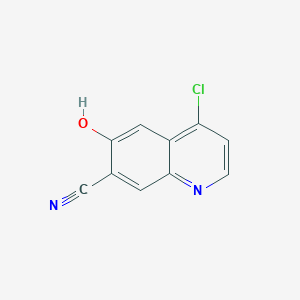
![methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B13906757.png)

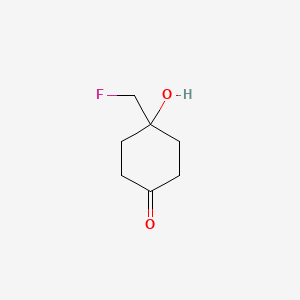
![oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol](/img/structure/B13906777.png)
![5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid](/img/structure/B13906778.png)
![1-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-3-(2-methyl-7-morpholinothiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13906786.png)

